

"molecular structure of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate"

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Compound of Interest

Compound Name: Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1308511

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An In-Depth Technical Guide to **Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential antiviral, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and characterization of **Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate**, serving as a foundational guide for researchers in drug discovery and development.

Molecular Identity and Physicochemical Properties

The fundamental identification and computed physicochemical properties of **Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate** are summarized below. These identifiers are crucial for unambiguous substance registration, database searching, and regulatory submissions.

Table 1: Chemical Identity

Identifier	Value	Reference
IUPAC Name	ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate	N/A
CAS Number	37384-62-6	[1] [2]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃	[1] [2] [3]
Molecular Weight	218.21 g/mol	[1]
Exact Mass	218.069142 u	[2]

| InChI Key | HPUMZVCZZDZNTC-UHFFFAOYSA-N |[\[3\]](#) |

Table 2: Computed Physicochemical Properties

Property	Value
Density	1.223 g/cm³
Boiling Point	342.9 °C at 760 mmHg
Flash Point	161.2 °C
Refractive Index	1.537
Polar Surface Area	65.22 Å ²

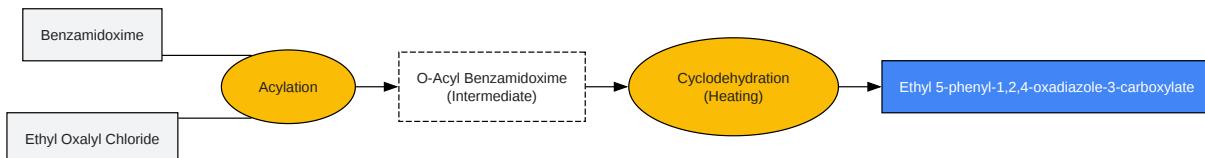
| XLogP3 | 1.91 |

Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and direct route involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or ester.

General Synthesis Pathway

The logical workflow for the synthesis of the title compound involves a two-step process starting from commercially available reagents: the acylation of benzamidoxime followed by intramolecular cyclization.



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General synthesis pathway for the target compound.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of **Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate** based on standard methodologies for 1,2,4-oxadiazole formation.

- Reagent Preparation: Dissolve benzamidoxime (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents).
- Acylation: Cool the solution to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the O-acyl intermediate by thin-layer chromatography (TLC).
- Cyclization: Upon consumption of the starting amidoxime, gently heat the reaction mixture to reflux (40-80 °C, depending on the solvent) for 4-8 hours to induce cyclodehydration.
- Work-up: After cooling, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ester.

Characterization

While specific experimental spectra for the title compound are not readily available in peer-reviewed literature, the expected data based on its molecular structure are tabulated below. These tables provide researchers with the key signals and bands to look for during characterization.

Table 3: Expected ^1H NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.15 - 8.10	Multiplet	2H	Aromatic protons (ortho to oxadiazole)
~ 7.65 - 7.50	Multiplet	3H	Aromatic protons (meta, para)
~ 4.50	Quartet	2H	-O-CH ₂ -CH ₃

| ~ 1.45 | Triplet | 3H | -O-CH₂-CH₃ |

Table 4: Expected ^{13}C NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 173.0	Oxadiazole Carbon (C5)
~ 164.5	Oxadiazole Carbon (C3)
~ 158.0	Ester Carbonyl (C=O)
~ 132.0 - 127.0	Aromatic Carbons
~ 125.0	Aromatic Quaternary Carbon
~ 63.0	-O-CH ₂ -CH ₃

| ~ 14.0 | -O-CH₂-CH₃ |

Table 5: Expected FT-IR and Mass Spectrometry Data

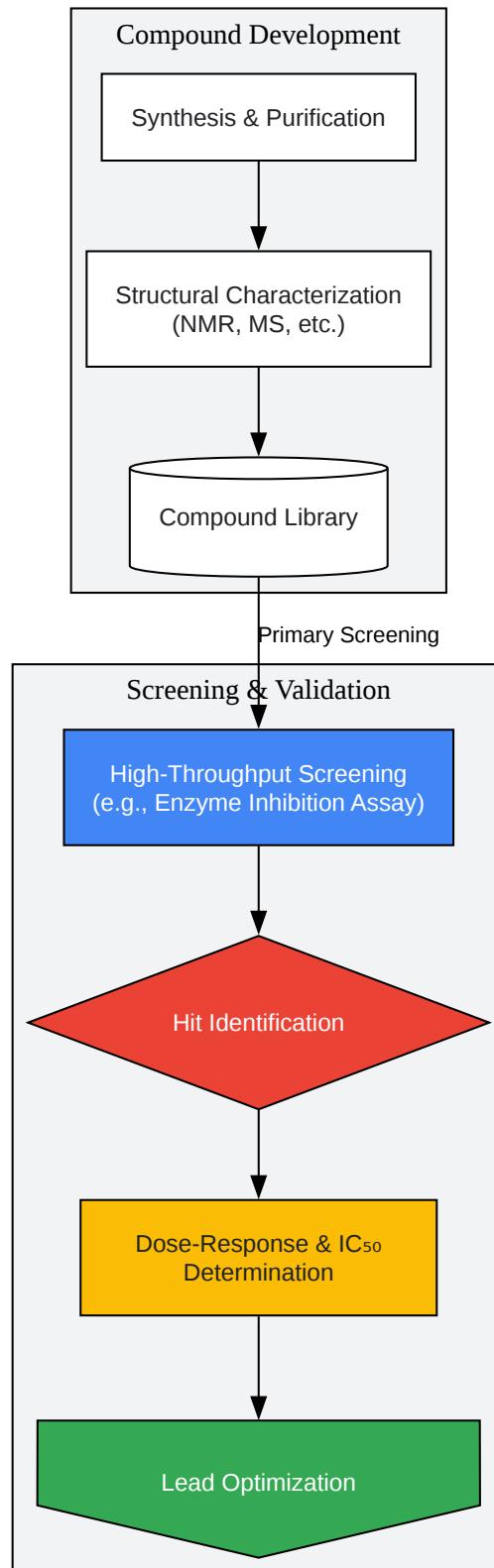
Technique	Feature	Expected Value	Assignment
FT-IR	Absorption Band	~ 1740 cm ⁻¹	C=O Stretch (Ester)
	Absorption Band	~ 1615 cm ⁻¹	C=N Stretch (Oxadiazole)
	Absorption Band	~ 1580 cm ⁻¹	C=C Stretch (Aromatic)
	Absorption Band	~ 1250 cm ⁻¹	C-O Stretch (Ester)
MS (ESI+)	m/z	219.07	[M+H] ⁺

|| m/z | 241.05 | [M+Na]⁺ |

Potential Biological Significance

The 1,2,4-oxadiazole nucleus is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including metabolic stability and ability to participate in hydrogen bonding. While specific biological activities for **Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate** have not been extensively reported, the broader class of 1,2,4-oxadiazole derivatives has shown significant potential in various therapeutic areas. Recent studies have highlighted their

role as potent inhibitors of SARS-CoV-2 papain-like protease (PLpro), a key enzyme in the viral life cycle. The general workflow for identifying such activity is outlined below.



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Logical workflow for drug discovery and screening.

The structural features of **Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate**—a central heterocyclic ring, a phenyl group for potential pi-stacking interactions, and an ethyl carboxylate group that can act as a hydrogen bond acceptor—make it a viable candidate for screening in various biological assays.

Conclusion

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a well-defined chemical entity with a straightforward synthetic pathway. While comprehensive experimental data on its properties and biological functions are limited in current literature, its structural relationship to the pharmacologically significant 1,2,4-oxadiazole family positions it as a compound of interest for further investigation. This guide provides the necessary foundational data, a representative synthetic protocol, and the expected analytical characteristics to facilitate future research and application in medicinal chemistry and materials science.

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- To cite this document: BenchChem. ["molecular structure of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1308511#molecular-structure-of-ethyl-5-phenyl-1-2-4-oxadiazole-3-carboxylate>

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